N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride
Overview
Description
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride (N-B-N-M-D-MMEHCl) is a synthetic compound widely used in laboratory experiments due to its unique properties. It is a derivative of the amino acid methionine, which is commonly found in proteins, and is used as a reagent in a variety of biochemical and physiological research applications. N-B-N-M-D-MMEHCl has been found to have a wide range of uses, from its ability to act as a reagent in chemical syntheses to its potential as a therapeutic agent.
Scientific Research Applications
1. Catalytic Activity in Biomimetic Hydrolysis
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride shows potential in enhancing catalytic activity in biomimetic hydrolysis. Studies demonstrate the kinetics of hydrolysis of N-t-BOC-S-methionine p-nitrophenyl ester promoted by palladated complexes of benzylamines. This research suggests that benzylamine complexes are more catalytically active, indicating potential applications in chemical synthesis and catalysis processes (Kurzeev et al., 2000).
2. Intermediate in Organic Synthesis
This compound serves as an intermediate in the synthesis of complex organic molecules. Research demonstrates its role in producing various compounds, including N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester, highlighting its significance in advanced organic synthesis and pharmaceutical chemistry (Carrasco et al., 2003).
3. Enantioselective Synthesis of Alkaloids
It is also involved in the enantioselective synthesis of alkaloids, such as indolizidines and quinolizidines. The compound undergoes conjugate additions and intramolecular alkylations, playing a critical role in the synthesis of these bioactive molecules, which have potential applications in medicinal chemistry (Back & Nakajima, 2000).
4. Role in Plant Biochemistry
In plant biochemistry, derivatives of methionine methyl ester are crucial in the biosynthesis of volatile compounds like methyl benzoate. These compounds have roles in attracting pollinators and plant defense mechanisms, suggesting potential applications in agriculture and plant sciences (Dudareva et al., 2000).
5. Synthesis of Volatile Esters in Plants
Methionine methyl ester derivatives are involved in the synthesis of volatile esters like methyl benzoate in flowers. This process is catalyzed by enzymes like S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), underscoring the compound's role in floral scent production and pollinator attraction (Murfitt et al., 2000).
6. Analytical Chemistry Applications
In analytical chemistry, methionine methyl ester derivatives are utilized in assays for detecting methyl-esterified proteins. This has implications for studies in protein biochemistry and post-translational modifications (Chelsky et al., 1984).
properties
IUPAC Name |
methyl (2R)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABAOCOIDJTRS-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@H](CCSC)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride | |
CAS RN |
1272755-11-9 | |
Record name | D-Methionine, N-methyl-N-(phenylmethyl)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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